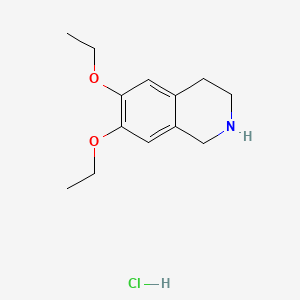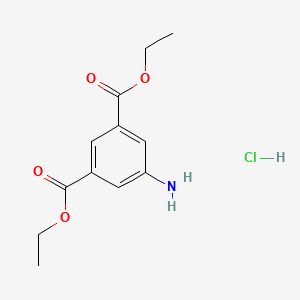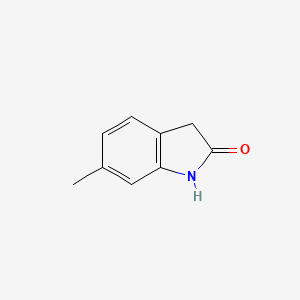
6-Methylindolin-2-one
Übersicht
Beschreibung
6-Methylindolin-2-one is an organic compound with the molecular formula C9H9NO. It is a derivative of indolin-2-one, which is a type of lactam .
Synthesis Analysis
The synthesis of 6-Methylindolin-2-one and its derivatives has been reported in several studies. For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of a compound designed as a lumiracoxib prodrug, which was obtained in 85% yield .Molecular Structure Analysis
The molecular structure of 6-Methylindolin-2-one consists of nine carbon atoms, nine hydrogen atoms, and one nitrogen atom . The molecular weight of this compound is 147.17 g/mol.Chemical Reactions Analysis
The [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one have been investigated using density functional theory . The results showed that the experimental observations are predicted correctly by the PBE0-D3BJ/Def2TZVPP level of theory .Physical And Chemical Properties Analysis
6-Methylindolin-2-one has a density of 1.2±0.1 g/cm3 and a boiling point of 315.0±41.0 °C at 760 mmHg . The exact melting point is not available .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
6-Methylindolin-2-one derivatives have been synthesized and tested as potential inhibitors of acetylcholine esterase (AChE), an enzyme that plays a crucial role in Alzheimer’s disease . Two compounds were found to be potent in inhibiting AChE, suggesting potential therapeutic applications in Alzheimer’s disease treatment .
Antioxidant Activity
In addition to their potential role in Alzheimer’s disease treatment, some 6-Methylindolin-2-one derivatives have been tested for their antioxidant activity . However, most compounds showed only weak scavenging activity .
Anticancer Activity
Several 6-Methylindolin-2-one derivatives have shown strong cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . One compound, in particular, exhibited potent cytotoxicity, even more so than adriamycin, a commonly used anticancer drug .
Neurological Research
6-Methylindolin-2-one and its metabolites have been found in the brain, suggesting potential roles in neurological processes . Further research is needed to fully understand these roles .
Metabolism Studies
6-Methylindolin-2-one has been used in studies investigating indole metabolism in the host . These studies have highlighted 3-hydroxyindolin-2-one as a potentially brain-affecting indole metabolite .
Microbiota Research
Research has also focused on the dynamics of host–microbiota indole metabolism, with 6-Methylindolin-2-one being one of the metabolites under investigation . This research could provide insights into the complex interactions between the host and its microbiota .
Wirkmechanismus
Target of Action
6-Methylindolin-2-one, like other indolin-2-one derivatives, is primarily targeted towards acetylcholine esterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission .
Mode of Action
The interaction of 6-Methylindolin-2-one with its target, AChE, results in the inhibition of the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by 6-Methylindolin-2-one is the cholinergic pathway . By inhibiting AChE, 6-Methylindolin-2-one disrupts the normal function of this pathway, leading to increased levels of acetylcholine and enhanced cholinergic transmission . The downstream effects of this can include improved cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory .
Pharmacokinetics
It’s known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability . For instance, the compound’s absorption rate, its distribution throughout the body, its metabolic stability, and its rate of excretion can all influence the compound’s overall effectiveness .
Result of Action
The inhibition of AChE by 6-Methylindolin-2-one leads to an increase in acetylcholine levels, which can have various effects depending on the specific neural pathways involved . For instance, in the context of Alzheimer’s disease, increased acetylcholine levels can potentially improve cognitive function . Additionally, some indolin-2-one derivatives have shown cytotoxic activity against certain cancer cell lines , suggesting that 6-Methylindolin-2-one may also have potential anticancer properties.
Action Environment
The action, efficacy, and stability of 6-Methylindolin-2-one can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its target . Additionally, the presence of other substances (e.g., other drugs or compounds) can potentially influence the compound’s action and efficacy through drug-drug interactions .
Zukünftige Richtungen
Future research could focus on further exploring the biological activities of 6-Methylindolin-2-one and its derivatives. For instance, one study found that certain indolin-2-one derivatives exhibited strong cytotoxicity against human cancer cell lines . Thus, these compounds could be promising for further development as anticancer agents .
Eigenschaften
IUPAC Name |
6-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDUCCWAPLDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566059 | |
| Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylindolin-2-one | |
CAS RN |
56341-38-9 | |
| Record name | 1,3-Dihydro-6-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)



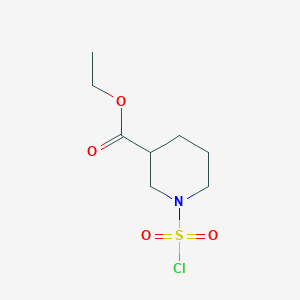
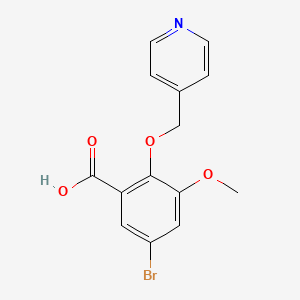
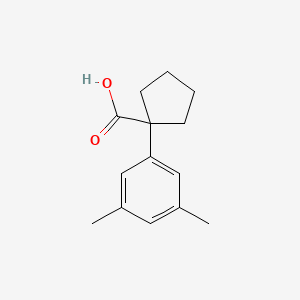
![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)


